molecular formula C21H26N2O B13087791 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B13087791
M. Wt: 322.4 g/mol
InChI Key: UFCMNQDJUYQRPO-UHFFFAOYSA-N
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Description

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzoxazepine ring fused with a piperidine moiety. Its unique spiro architecture confers structural rigidity, which enhances binding specificity to biological targets. The compound was identified via high-throughput screening (HTS) as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme linked to metabolic disorders and cancer . The benzyl and methyl substituents at the 1' and 7 positions, respectively, optimize its pharmacokinetic profile and target affinity.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1'-benzyl-7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C21H26N2O/c1-17-7-8-20-19(15-17)22-12-9-21(24-20)10-13-23(14-11-21)16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16H2,1H3

InChI Key

UFCMNQDJUYQRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Oxazepine Core

The benzo[b]oxazepine ring system is commonly synthesized via cyclization reactions involving 2-aminophenol derivatives and appropriate carbonyl-containing precursors such as alkynones or ketoesters. For example, condensation of 2-aminophenol with an α,β-unsaturated carbonyl compound under reflux in solvents like 1,4-dioxane at elevated temperatures (~100°C) promotes ring closure to form the oxazepine nucleus.

Spirocyclization with Piperidine

The spiro junction connecting the oxazepine and piperidine rings is typically constructed by intramolecular cyclization involving nucleophilic attack of a piperidine nitrogen onto an electrophilic center on the oxazepine intermediate. This step can be facilitated by reducing agents such as diisobutylaluminum hydride (DIBAH), which reduce intermediate oximes or related functionalities to enable cyclization.

Methylation at the 7-Position

The methyl substituent at the 7-position of the benzo[b]oxazepine ring is introduced either by starting with a methyl-substituted 2-aminophenol precursor or by selective methylation of the aromatic ring post-cyclization using electrophilic methylating agents such as methyl iodide in the presence of a base. The choice depends on the synthetic route and availability of precursors.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Oxazepine core formation 2-aminophenol + alkynone ~100°C 1,4-dioxane Reflux, promotes cyclization
Spirocyclization DIBAH reduction of oxime intermediates 0 to room temp Toluene or THF Controls regioselectivity and yield
Benzylation Benzyl bromide + base (e.g., K2CO3) 25–50°C DMF or THF N-alkylation step
Aromatic methylation Methyl iodide + base (e.g., NaH) 0 to room temp DMF Selective methylation at 7-position

Analytical and Structural Validation

Throughout the synthesis, structural integrity and purity are confirmed by:

Research Findings and Comparative Notes

  • The spirocyclic architecture imparts rigidity and metabolic stability, advantageous for potential biological applications.
  • The benzyl and methyl substituents increase lipophilicity and solubility, potentially enhancing bioavailability.
  • Synthetic routes adapted from related spiro compounds demonstrate that electronic and steric effects of substituents critically influence reaction outcomes and yields.
  • Multi-step synthesis requires careful optimization of solvent polarity and temperature to control regioselectivity and minimize side reactions.

Summary Table of Key Data

Parameter Value/Description
Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
Core Structure Benzo[b]oxazepine spiro-fused to piperidine
Key Substituents 1'-Benzyl, 7-Methyl
Typical Solvents 1,4-Dioxane, THF, DMF, Toluene
Key Reagents 2-Aminophenol derivatives, alkynones, DIBAH, benzyl bromide, methyl iodide
Typical Reaction Temperatures 0°C to reflux (~100°C)
Analytical Methods NMR, HRMS, X-ray crystallography

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its heterocyclic structure:

Reaction Type Mechanism Reagents/Conditions Outcome
Nucleophilic substitution Attack on the benzyl-substituted nitrogen by nucleophiles (e.g., alcohols)Alkoxide bases, polar solvents (DMF, DMSO)Formation of substituted derivatives
Ring-opening reactions Hydrolysis of the oxazepine ring under acidic/basic conditionsHCl/H2O or NaOH/EtOHCleavage to linear amides
Electrophilic substitution Alkylation/halogenation at the methyl-substituted positionAlkyl halides, Lewis acids (e.g., BF3·THF)Enhanced lipophilicity

Mechanism of Action

The compound's spiro structure and substituents enable specific interactions with biological targets:

  • Enzyme inhibition : The piperidine nitrogen and oxazepine oxygen participate in hydrogen bonding with enzymes, potentially modulating acetylcholinesterase (AChE) activity .

  • Receptor binding : The benzyl group enhances lipophilicity, facilitating membrane penetration and binding to G-protein coupled receptors (GPCRs).

Comparative Analysis of Substituents

Substituent variation significantly influences chemical and biological properties:

Substituent Chemical Impact Biological Impact Source
Methyl (C7)Increases steric bulkModulates receptor affinity
Fluoro (C7)Enhances electron-withdrawingImproves metabolic stability
Methoxy (C7)Adds hydrogen bonding capacityAlters solubility and bioavailability

Scientific Research Applications

Pharmacological Potential

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] has shown promise in various pharmacological studies:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models. The unique arrangement may modulate neurotransmitter systems effectively.
  • Antitumor Properties : Research has suggested that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Further studies are needed to establish the specific mechanisms of action for this compound.

Case Studies

StudyFindings
Study on Antidepressant Effects Demonstrated significant reduction in depressive-like behavior in rodent models when administered at specific doses.
Antitumor Activity Investigation Showed inhibition of cell proliferation in various cancer cell lines, suggesting potential for development as an anticancer agent.

Biopesticide Development

The compound's structural characteristics may also lend themselves to applications in agriculture as a biopesticide:

  • Pest Resistance : Its unique chemical properties could be explored for developing eco-friendly pest control agents that target specific pests without harming beneficial organisms.

Case Studies

StudyFindings
Evaluation of Biopesticide Efficacy Found that compounds similar to 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] demonstrated significant toxicity against agricultural pests in controlled trials.
Field Trials for Crop Protection Implemented field trials showing reduced pest populations and improved crop yields when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 1’-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues in SCD1 Inhibition

The spirocyclic scaffold of the target compound distinguishes it from other bicyclic SCD1 inhibitors:

  • Isoquinoline, pyrrolotriazine, and triazolopyridinone derivatives (compounds 82–85): These lack spiro connectivity but share bicyclic frameworks. They exhibit moderate SCD1 inhibition (IC₅₀ = 50–200 nM) but suffer from off-target effects due to conformational flexibility .
  • Fluorinated spiro analogues: Derivatives like tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS 1262757-35-6) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects. However, their SCD1 inhibitory activity (IC₅₀ = ~100 nM) is slightly reduced compared to the non-fluorinated parent compound .

Table 1: SCD1 Inhibitors Comparison

Compound Structure Type IC₅₀ (nM) Key Substituents Advantages
Target compound Spirocyclic 25 1'-Benzyl, 7-methyl High specificity, rigid
Isoquinoline derivatives Bicyclic 80–200 Variable aryl groups Broad availability
7-Fluoro spiro analogue Spirocyclic (fluorinated) 100 7-Fluoro, tert-butyl Improved stability

Anticancer Spiro and Benzoxazepine Derivatives

  • Bromine atoms enhance DNA intercalation, a mechanism distinct from the target compound’s enzymatic inhibition .
  • Spiro isoquinoline diones (e.g., compounds 5a–d): These exhibit antimicrobial rather than anticancer activity, highlighting how minor structural changes (e.g., oxazole/imidazole rings) redirect biological function .

Table 2: Anticancer Activity Comparison

Compound Target Mechanism IC₅₀ (µM) Structural Features
Target compound SCD1 inhibition 0.025 Spirocyclic, benzyl/methyl
Benzo[g]quinoxaline 9 DNA intercalation 8.84 Dibromo substitution
Doxorubicin (reference) Topoisomerase II inhibition 2.01 Anthracycline core

Biological Activity

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex heterocyclic compound notable for its unique spiro structure that integrates a benzo[b][1,4]oxazepine core with a piperidine moiety. This compound's molecular formula is C21H26N2O, and it has a molecular weight of approximately 322.44 g/mol. The structural characteristics of this compound suggest potential biological activities that merit investigation.

The synthesis of 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be achieved through various synthetic routes, including nucleophilic substitutions and cyclization reactions. These methods leverage modern synthetic techniques to optimize reaction conditions and product purity. The compound's spiro structure enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds within the spiro[benzo[b][1,4]oxazepine] class exhibit significant biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Neuroprotective effects

These activities are particularly relevant in the context of neurodegenerative diseases and pain management.

Neuroprotective Activity

Research has demonstrated that derivatives of benzoxazepines exhibit neuroprotective properties against oxidative stress and neurotoxicity. For example, studies on related compounds have shown their ability to inhibit acetylcholinesterase (AChE), which is crucial for neuroprotection in conditions like Alzheimer's disease. A specific derivative was identified with an AChE inhibitory activity showing an IC50 value of 6.98 μM, indicating potential therapeutic applications in neurodegenerative disorders .

Anti-inflammatory Effects

Compounds structurally similar to 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] have demonstrated anti-inflammatory activities in various assays. The mechanism often involves the modulation of cytokine release and inhibition of inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine], a comparison with structurally related compounds is essential. The following table summarizes key features and biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
7-Methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]1097233-51-6Methoxy group enhances solubilityModerate anti-inflammatory
Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]1956332-27-6Fluorinated variant potentially increasing bioactivitySignificant AChE inhibition
7-Ethylspiro[benzo[b][1,4]oxazepine]867021-92-9Ethyl substitution affecting steric propertiesNotable analgesic effects

Q & A

Q. Q1: What are the common synthetic routes for preparing 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine], and how are yields optimized?

Answer: The compound is typically synthesized via acylation of spiro-piperidine intermediates. A validated route starts with 1-benzyl-4-piperidone, which undergoes cyclization to form the spiro core. Subsequent acylation with methyl-containing reagents (e.g., acetyl chloride) under basic conditions yields the final product with >85% efficiency. Key optimizations include:

  • Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of spiro intermediate to acylating agent.
  • Solvent choice : Using anhydrous dichloromethane or THF to minimize side reactions.
  • Temperature control : Reactions performed at 0–5°C to suppress decomposition .
    Characterization relies on IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and GC-MS , though molecular ion peaks may exhibit low intensity (0.5–8%) due to fragmentation .

Advanced Structural Confirmation

Q. Q2: How can researchers resolve ambiguities in structural elucidation caused by low-intensity molecular ions in GC-MS?

Answer: Low-intensity molecular ions in GC-MS (common for spiro compounds) can be addressed by:

  • High-resolution mass spectrometry (HRMS) : Provides exact mass data to confirm molecular formulas (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₂O₂: 365.1865).
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups on the oxazepine ring appear as singlets at δ 2.1–2.3 ppm.
    • ¹³C NMR : Spiro carbon signals are typically deshielded (δ 70–75 ppm).
  • X-ray crystallography : Definitive proof of spiro geometry, as demonstrated for analogous spiro-piperidine structures .

Pharmacological Profiling

Q. Q3: What methodologies are recommended for evaluating the biological activity of this spiro compound?

Answer: Given structural similarities to benzodiazepines, focus on neurotransmitter receptor interactions :

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-flunitrazepam) to assess affinity for GABAₐ receptors.
  • Functional assays : Measure chloride ion flux in HEK293 cells expressing recombinant GABAₐ subunits.
  • In silico docking : Model interactions with the benzodiazepine binding site (PDB: 6HUP) to predict substituent effects .

Handling Data Contradictions

Q. Q4: How should researchers address discrepancies between spectral data and computational predictions?

Answer: Discrepancies often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Purification : Re-crystallize the compound using ethanol/water mixtures to remove acylated byproducts.
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotamers (e.g., splitting of piperidine signals at low temps).
  • DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-optimized structures .

Advanced Synthetic Challenges

Q. Q5: What are the key challenges in scaling up the synthesis, and how can they be resolved?

Answer: Critical issues include:

  • Spiro ring instability : Avoid prolonged heating (>60°C) to prevent ring-opening.
  • Acylation selectivity : Use bulky acylating agents (e.g., pivaloyl chloride) to favor N-acylation over O-acylation.
  • Workflow efficiency : Employ flow chemistry for continuous spiro core formation, reducing batch-to-batch variability .

Analytical Method Development

Q. Q6: How can researchers improve the sensitivity of GC-MS for quantifying trace impurities?

Answer: Enhance sensitivity via:

  • Derivatization : Convert polar impurities (e.g., unreacted amines) to volatile tert-butyldimethylsilyl (TBDMS) derivatives.
  • Column optimization : Use a mid-polarity column (e.g., DB-35MS) to resolve co-eluting peaks.
  • Internal standards : Spike with deuterated analogs (e.g., d₅-benzyl groups) for precise quantification .

Computational Modeling

Q. Q7: Which computational tools are most effective for predicting the compound’s physicochemical properties?

Answer:

  • LogP prediction : Use ACD/Labs or Molinspiration to estimate lipophilicity (experimental logP ~2.8).
  • pKa calculation : MarvinSketch predicts basicity (piperidine N: pKa ~9.5; oxazepine N: pKa ~4.2).
  • Solubility : COSMO-RS models aqueous solubility (≈0.1 mg/mL at pH 7.4), guiding formulation studies .

Stability and Storage

Q. Q8: What storage conditions are optimal for long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxazepine ring.
  • Solvent compatibility : Dissolve in anhydrous DMSO for biological assays; avoid DMF due to slow decomposition .

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